Disulfide, dichloromethyl hexyl

Description

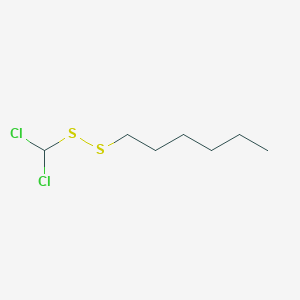

Dichloromethyl hexyl disulfide is an organosulfur compound characterized by a disulfide bond (–S–S–) linking a dichloromethyl group (–CHCl₂) and a hexyl chain (–C₆H₁₃). Disulfides with chlorinated substituents are notable for their electrophilic reactivity and stability, making them valuable in organic synthesis and materials science .

Properties

CAS No. |

61079-17-2 |

|---|---|

Molecular Formula |

C7H14Cl2S2 |

Molecular Weight |

233.2 g/mol |

IUPAC Name |

1-(dichloromethyldisulfanyl)hexane |

InChI |

InChI=1S/C7H14Cl2S2/c1-2-3-4-5-6-10-11-7(8)9/h7H,2-6H2,1H3 |

InChI Key |

XGVNEHCROOMBMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSSC(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides, including disulfide, dichloromethyl hexyl, can be achieved through several methods. One common approach involves the oxidative coupling of thiols. For instance, the reaction of thiols with oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) can yield disulfides . Another method involves the reaction of thioacetates with thiosulfonates, which can produce unsymmetrical disulfides .

Industrial Production Methods

In industrial settings, the production of disulfides often involves the use of metal-containing catalysts or physical methods such as microwave irradiation or electric current . These methods offer advantages in terms of reaction efficiency and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Disulfide, dichloromethyl hexyl undergoes various chemical reactions, including:

Oxidation and Reduction: The interconversion between thiols and disulfides is a redox reaction.

Substitution: Disulfides can participate in substitution reactions where the sulfur-sulfur bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of disulfides include oxidizing agents like iodine, hydrogen peroxide, and DMSO . Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to cleave disulfide bonds .

Major Products Formed

The major products formed from the reactions of disulfides depend on the specific reaction conditions. For example, the reduction of disulfides yields thiols, while oxidation can lead to the formation of sulfonic acids or other oxidized sulfur species .

Scientific Research Applications

Disulfide, dichloromethyl hexyl has several scientific research applications:

Mechanism of Action

The mechanism of action of disulfide, dichloromethyl hexyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The interconversion between thiols and disulfides is a redox process, with thiols being the reduced form and disulfides being the oxidized form . This redox cycling is essential for various biological processes, including protein folding and cellular signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dichloromethyl hexyl disulfide can be contextualized against other disulfides and chlorinated organosulfur compounds:

Table 1: Structural Comparison

| Compound | Substituents | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| Dichloromethyl hexyl disulfide | –CHCl₂, –C₆H₁₃ | Disulfide, dichloromethyl | High electrophilicity |

| tert-Dodecyl trichloromethyl disulfide | –CCl₃, –C₁₂H₂₅ | Disulfide, trichloromethyl | Moderate stability in synthesis |

| [O6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide | –C₆H₁₃, –O(Trityl) | Disulfide, dimethoxytrityl | High thiol protection |

| 4-(Dichloromethyl)phenyl acetate | –C₆H₄(OAc), –CHCl₂ | Ester, dichloromethyl | Nucleophilic substitution |

Key Observations :

- The dichloromethyl group enhances electrophilicity compared to non-chlorinated analogs (e.g., dimethyl disulfide), facilitating reactions with nucleophiles such as thiols or amines .

- Hexyl chains improve solubility in non-polar solvents compared to shorter alkyl chains, as seen in hexyl esters ().

Physical and Chemical Properties

Table 2: Property Comparison

Notes:

- The hexyl group likely improves lipid solubility, enhancing membrane permeability in biological systems .

- Dichloromethyl derivatives (e.g., 4-(dichloromethyl)phenyl acetate) exhibit metabolic activation to reactive intermediates, suggesting possible cytotoxic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.